molecular formula C18H24N2O3 B2493604 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-92-0

1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone

Cat. No.: B2493604
CAS No.: 900018-92-0
M. Wt: 316.401
InChI Key: LQJJXMRTWWYJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone is a synthetic organic compound with the molecular formula C16H22N2O3 It is characterized by the presence of a morpholinocarbonyl group attached to a piperidine ring, which is further connected to a phenyl ring with an ethanone group

Scientific Research Applications

1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as piperidine or its derivatives.

    Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group is introduced to the piperidine ring using reagents like morpholine and carbonylating agents under controlled conditions.

    Coupling with the Phenyl Ring: The piperidine intermediate is then coupled with a phenyl ring containing an ethanone group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ethanone groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl rings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone can be compared with other similar compounds, such as:

    1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-propanone: Similar structure but with a propanone group instead of an ethanone group.

    1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-butanone: Similar structure but with a butanone group instead of an ethanone group.

    1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-pentanone: Similar structure but with a pentanone group instead of an ethanone group.

These compounds share structural similarities but differ in the length of the carbon chain attached to the phenyl ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14(21)15-2-4-17(5-3-15)19-8-6-16(7-9-19)18(22)20-10-12-23-13-11-20/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJJXMRTWWYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.